6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

GPR35 agonism DMR assay HT-29 cells

6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one (CAS 2079886-83-0, molecular formula C10H4BrN5O4, molecular weight 338.07 g/mol) is a synthetic 3-tetrazolyl-2H-chromen-2-one (coumarin) derivative bearing bromine at the 6-position and a nitro group at the 8-position. This compound belongs to a class of 3-substituted coumarin derivatives identified as G protein-coupled receptor-35 (GPR35) agonists via dynamic mass redistribution (DMR) assays in HT-29 cells, and is explicitly claimed as a GPR35 receptor agonist in patent CN108069929B for potential therapeutic applications in hypertension, cancer, asthma, and coronary artery disease.

Molecular Formula C10H4BrN5O4
Molecular Weight 338.07 g/mol
Cat. No. B13031357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
Molecular FormulaC10H4BrN5O4
Molecular Weight338.07 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C3=NNN=N3
InChIInChI=1S/C10H4BrN5O4/c11-5-1-4-2-6(9-12-14-15-13-9)10(17)20-8(4)7(3-5)16(18)19/h1-3H,(H,12,13,14,15)
InChIKeyMFVILTNAYLOGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one – Structural Identity, Key Physicochemical Parameters, and Research Context for Procurement Decision-Making


6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one (CAS 2079886-83-0, molecular formula C10H4BrN5O4, molecular weight 338.07 g/mol) is a synthetic 3-tetrazolyl-2H-chromen-2-one (coumarin) derivative bearing bromine at the 6-position and a nitro group at the 8-position . This compound belongs to a class of 3-substituted coumarin derivatives identified as G protein-coupled receptor-35 (GPR35) agonists via dynamic mass redistribution (DMR) assays in HT-29 cells, and is explicitly claimed as a GPR35 receptor agonist in patent CN108069929B for potential therapeutic applications in hypertension, cancer, asthma, and coronary artery disease [1]. Within the published structure–activity relationship (SAR) series, this compound corresponds to compound 45 in Wei et al. (J. Med. Chem. 2017), where it exhibited an EC50 of 0.33 ± 0.04 μM for GPR35 agonism, placing it as a sub-micromolar agonist with a distinct substitution pattern—notably lacking the 7-hydroxyl group present in the most potent analog compound 50 [2].

Why 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one Cannot Be Interchanged with Its Closest Analogs – The Quantitative Selectivity and Potency Rationale


Within the 3-tetrazolyl coumarin GPR35 agonist series, small structural modifications at the 7-position produce large-magnitude potency shifts that preclude generic substitution. The published SAR data from Wei et al. (2017) demonstrate that the presence or absence of the 7-hydroxyl group alters GPR35 EC50 by approximately 57-fold between compound 45 (7-H, EC50 = 0.33 μM) and compound 50 (7-OH, EC50 = 0.0058 μM), while replacing 7-H with 7-OCH3 in compound 46 further diminishes potency to 2.66 μM—an 8-fold loss relative to compound 45 [1]. Even among des-hydroxy analogs, the 8-nitro substituent provides a significant potency advantage: compound 45 (8-NO2, EC50 = 0.33 μM) is approximately 2.8-fold more potent than compound 42 (8-Br, EC50 = 0.93 μM) [1]. These quantitative rank-order differences are reinforced by the β-arrestin translocation secondary assay data and are mechanistically attributed to differential hydrogen-bonding capacity at the 7-position within the GPR35 orthosteric binding pocket [1]. Consequently, procurement of a close analog (e.g., compound 50, 42, or 46) in place of compound 45 would introduce a functionally distinct pharmacological probe with a different potency window, confounding dose–response interpretations and cross-assay comparisons [1].

6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one – Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


GPR35 Agonistic Potency: 57-fold Reduction Versus the 7-Hydroxy Analog (Compound 50) Defines a Distinct Potency Tier

In the primary GPR35 DMR agonist assay performed in HT-29 colorectal adenocarcinoma cells, the target compound 45 (6-bromo-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, 7-H) exhibited an EC50 of 0.33 ± 0.04 μM, whereas compound 50 (6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, 7-OH) achieved an EC50 of 0.0058 ± 0.0011 μM [1]. This represents an approximately 57-fold reduction in potency upon removal of the 7-hydroxyl group. The desensitization IC50 values mirrored this trend: 0.33 ± 0.04 μM for compound 45 versus 0.0086 ± 0.0003 μM for compound 50 [1]. These data establish that the two compounds occupy distinct potency tiers—sub-micromolar versus low nanomolar—and are not functionally interchangeable as GPR35 pharmacological probes.

GPR35 agonism DMR assay HT-29 cells

8-Nitro vs. 8-Bromo Differentiation: Compound 45 is 2.8-fold More Potent than the 6,8-Dibromo Des-hydroxy Analog (Compound 42)

Within the des-hydroxy 3-tetrazolyl coumarin sub-series, replacement of the 8-bromo substituent in compound 42 with an 8-nitro group to yield the target compound 45 resulted in a 2.8-fold increase in GPR35 agonistic potency: EC50 = 0.33 ± 0.04 μM (compound 45) versus 0.93 ± 0.08 μM (compound 42) [1]. The desensitization IC50 values similarly favored compound 45 (0.33 ± 0.04 μM) over compound 42 (0.38 ± 0.02 μM), confirming that the 8-nitro group confers a consistent potency advantage [1]. This finding is consistent with the broader SAR trend noted in the 3-cyano coumarin sub-series, where replacing 8-bromo with 8-nitro in compound 38 also significantly increased potency [1].

GPR35 SAR halogen vs. nitro substitution coumarin 8-position

7-Methoxy vs. 7-Hydrogen Differentiation: Compound 45 is 8.1-fold More Potent than the 7-Methoxy Analog (Compound 46)

Methylation of the 7-hydroxyl group to yield 7-methoxy analog compound 46 resulted in an 8.1-fold reduction in GPR35 agonist potency relative to the target compound 45: EC50 = 2.66 ± 0.25 μM (compound 46, 7-OCH3) versus 0.33 ± 0.04 μM (compound 45, 7-H) [1]. This potency rank order (7-H > 7-OCH3) is also observed in the corresponding 6,8-dibromo pair (compound 42, 7-H, EC50 = 0.93 μM > compound 44, 7-OCH3, EC50 = 1.41 μM) [1]. The data indicate that a methoxy group at the 7-position is detrimental to GPR35 activation, possibly due to steric interference or loss of a subtle C–H···π interaction available to the 7-H analog.

GPR35 SAR 7-position substitution hydrogen-bond donor effects

Physicochemical Differentiation: Compound 45 Possesses a Distinct Hydrogen-Bond Donor/Acceptor Profile and Lower Molecular Weight vs. Compound 50

The absence of the 7-hydroxyl group in compound 45 compared to compound 50 results in distinct physicochemical parameters relevant to membrane permeability and formulation: molecular weight 338.07 g/mol (compound 45) versus 354.07 g/mol (compound 50), and a reduced hydrogen-bond donor count (1 vs. 2 assuming the tetrazole N–H as the shared donor) [1]. While the Wei et al. study highlighted compounds 30, 50, and 51 as having favorable drug-likeness indices (clogP, ligand efficiency, lipophilic ligand efficiency), compound 45 was not among those specifically profiled in the drug-likeness analysis; however, its lower molecular weight and reduced H-bond donor count may confer advantages for passive membrane permeability and blood–brain barrier penetration that are distinct from compound 50 [1]. Furthermore, compound 45 is chemically more stable toward oxidative metabolism at the 7-position, as it lacks the phenolic –OH moiety prone to glucuronidation and sulfation [1].

drug-likeness physicochemical properties hydrogen-bond donor count

Patent Landscape Differentiation: Compound 45 is Independently Claimed as a GPR35 Agonist Distinct from Compound 50 in Granted Patent CN108069929B

Chinese patent CN108069929B, granted to the Dalian Institute of Chemical Physics, explicitly claims 6-bromo-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one (compound 45) as a distinct chemical entity within a genus of 3-substituted coumarin derivatives acting as GPR35 receptor agonists for therapeutic indications including hypertension, cancer, asthma, and coronary artery disease [1]. Compound 45 appears as an individually listed species claim separate from compound 50 (6-bromo-7-hydroxy-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one), establishing independent composition-of-matter protection [1]. Additionally, the broader tetrazole coumarin patent family (US 4,059,704) describes 3-tetrazolyl coumarins as antiallergic agents, providing a secondary application context in which the 6-bromo-8-nitro substitution pattern may offer differentiation from earlier 4-methyl-tetrazolyl coumarin examples [2].

intellectual property GPR35 agonist patent composition of matter

Functional Selectivity Profile: Compound 45 Retains Balanced Agonist–Antagonist Sensitivity Relative to Compound 50

In the DMR antagonist assay using the known GPR35 antagonist ML-145 (compound 11), the target compound 45 exhibited an antagonist IC50 of 0.28 ± 0.15 μM, which is numerically lower (though not statistically distinguishable given overlapping errors) than compound 50's antagonist IC50 of 0.44 ± 0.15 μM [1]. This contrasts with the agonist potency trend where compound 50 is 57-fold more potent, suggesting that the 7-OH group contributes more to agonist efficacy than to antagonist binding site recognition. For researchers conducting antagonist co-treatment or competition studies, compound 45 may thus provide a more balanced agonist/antagonist sensitivity ratio compared to the highly biased compound 50 [1].

functional selectivity GPR35 antagonist sensitivity DMR desensitization

Optimal Research and Procurement Application Scenarios for 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


GPR35 Pharmacological Probe Requiring Sub-Micromolar Potency Without Supra-Physiological Receptor Activation

Compound 45 (EC50 = 0.33 μM) is the optimal choice when the experimental design demands a GPR35 agonist with potency in the 300–400 nM range—strong enough to generate robust DMR or β-arrestin signals without the near-complete receptor saturation achieved by compound 50 at nanomolar concentrations (EC50 = 5.8 nM) [1]. This potency window is particularly suited for: (a) partial agonist characterization studies where full receptor reserve engagement confounds efficacy measurements; (b) co-stimulation experiments with endogenous GPR35 ligands such as kynurenic acid; and (c) in vivo dosing regimens where excessively potent agonists risk on-target toxicity from sustained receptor activation [1].

SAR Probe for Dissecting the Contribution of the 7-Hydroxyl Hydrogen-Bond Donor to GPR35 Binding and Activation

The 57-fold potency gap between compound 45 (7-H) and compound 50 (7-OH) makes compound 45 an indispensable control compound in any SAR campaign investigating the role of the 7-position hydrogen-bond donor in GPR35 pocket interactions [1]. When used alongside compound 50 (7-OH), compound 46 (7-OCH3), and compound 42 (6,8-dibromo, 7-H), compound 45 enables a systematic four-point matrix to deconvolve electronic, steric, and hydrogen-bonding contributions of the 7-substituent [1]. This application is directly supported by the published SAR table (Table 1 in Wei et al.) which explicitly benchmarks compound 45 against these analogs [1].

Medicinal Chemistry Lead Optimization with Reduced Phase II Metabolic Liability at the 7-Position

For drug discovery programs targeting GPR35-mediated indications (coronary artery disease, inflammatory pain, cancer), compound 45 serves as a lead scaffold that eliminates the phenolic 7-OH group—a known site for glucuronidation and sulfation phase II conjugation—while retaining sub-micromolar potency [1][2]. The granted patent CN108069929B explicitly claims compound 45 for therapeutic use in hypertension, cancer, asthma, and coronary artery disease, indicating its recognized potential as a development candidate with a distinct metabolic profile versus the 7-hydroxy analog compound 50 [2]. The lower molecular weight (338 vs. 354 g/mol) further aligns with lead-like property guidelines [1].

GPR35 Antagonist Co-Treatment and Competition Binding Experimental Design

Compound 45's numerically balanced agonist EC50 (0.33 μM) and antagonist IC50 (0.28 μM for ML-145 blockade) makes it a superior choice over compound 50 for Schild analysis or competitive binding experiments requiring reversible antagonism within a tractable concentration range [1]. In contrast, compound 50's 5.8 nM agonist potency demands antagonist concentrations exceeding 1 μM to achieve observable rightward shifts, potentially introducing off-target effects from the antagonist itself [1]. Compound 45 thus enables cleaner experimental pharmacology when used in combination with tools such as ML-145 or CID 2745687 [1].

Quote Request

Request a Quote for 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.